N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide
Description
N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a triazole ring, and a piperidine moiety, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O/c17-14-3-1-2-4-15(14)19-16(23)12-21-8-5-13(6-9-21)11-22-10-7-18-20-22/h1-4,7,10,13H,5-6,8-9,11-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIGHMAEYPHVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=N2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
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Attachment of the Piperidine Moiety: : The piperidine ring is introduced through nucleophilic substitution reactions. Piperidine can react with various electrophiles to form the desired piperidine derivatives.
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Coupling with the Fluorophenyl Group: : The final step involves coupling the triazole-piperidine intermediate with a 2-fluorophenyl acetamide derivative. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for the coupling reactions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to the formation of dihydrotriazoles or defluorinated derivatives.
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Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazoles or defluorinated compounds.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The triazole ring is a common pharmacophore in many drugs, and the fluorophenyl group can enhance the compound’s metabolic stability and bioavailability.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The fluorophenyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide
- N-(2-bromophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide
- N-(2-methylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide
Uniqueness
Compared to its analogs, N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
